4-Bromo-6-chloro-benzo[d]isoxazole
説明
BenchChem offers high-quality 4-Bromo-6-chloro-benzo[d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-benzo[d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-bromo-6-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGKEUKUYINEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1ON=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Bromo-6-chloro-benzo[d]isoxazole CAS number and molecular weight
[1]
Compound Profile & Core Specifications
4-Bromo-6-chloro-benzo[d]isoxazole is a highly specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of atypical antipsychotics and complex agrochemicals. Its structural uniqueness lies in the 1,2-benzisoxazole core substituted with mixed halogens (bromine at C4, chlorine at C6), providing orthogonal reactivity profiles for regioselective cross-coupling reactions.
| Property | Data |
| CAS Number | 1427369-08-1 |
| IUPAC Name | 4-Bromo-6-chloro-1,2-benzoxazole |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 85–90 °C (Typical for analogs; experimental verification required per batch) |
| SMILES | ClC1=CC(Br)=C2C(C=NO2)=C1 |
Synthesis & Manufacturing Protocol
Strategic Retrosynthesis
The most robust route to 4-substituted benzisoxazoles involves the intramolecular nucleophilic aromatic substitution (
-
Precursor: 2-Fluoro-6-bromo-4-chlorobenzaldehyde.
-
Rationale: Fluorine is a superior leaving group compared to bromine or chlorine in
reactions. Cyclization will occur exclusively at the fluorine position, locking the bromine at C4 and chlorine at C6.
Experimental Protocol
Phase 1: Oxime Formation
-
Reagents: 2-Fluoro-6-bromo-4-chlorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (
, 1.2 eq), Sodium Acetate ( , 1.5 eq). -
Solvent: Ethanol/Water (3:1 v/v).
-
Procedure:
-
Dissolve the aldehyde in ethanol.[1]
-
Add an aqueous solution of
and dropwise at 0–5 °C. -
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Evaporate ethanol. Dilute with water. Filter the precipitated oxime solid. Wash with cold water and dry under vacuum.
-
Phase 2: Base-Mediated Cyclization (
)
-
Reagents: Isolated Oxime (from Phase 1), Potassium Carbonate (
, 2.0 eq) or DBU (1.2 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve the oxime in DMF under an inert atmosphere (
or Ar). -
Add
and heat the mixture to 80–100 °C for 4–6 hours. -
Mechanistic Note: The base deprotonates the oxime hydroxyl group (
). The oxyanion attacks the aromatic ring at the ortho-position carrying the fluorine atom, displacing it to close the isoxazole ring. -
Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Synthesis Pathway Diagram
Caption: Two-step synthesis via oxime formation and base-mediated intramolecular displacement of fluoride.
Applications in Drug Discovery[4][5][6]
The 4-Bromo-6-chloro-benzo[d]isoxazole scaffold is a high-value "orthogonal building block." The reactivity difference between the C4-Bromine and C6-Chlorine allows for sequential functionalization.
Selective Functionalization Workflow
-
C4-Functionalization (First Pass):
-
The C4-Bromine is sterically crowded but electronically more labile towards oxidative addition than the C6-Chlorine.
-
Reaction: Suzuki-Miyaura coupling at RT or mild heat (40-60 °C) using
. -
Outcome: Introduction of aryl/heteroaryl groups at C4 while leaving C6-Cl intact.
-
-
C6-Functionalization (Second Pass):
-
The C6-Chlorine requires harsher conditions (higher temp, bulky phosphine ligands like XPhos or Buchwald precatalysts).
-
Outcome: Introduction of amines (Buchwald-Hartwig) or solubilizing groups at C6.
-
Therapeutic Relevance
-
Antipsychotics: The benzisoxazole core is the pharmacophore in Risperidone and Paliperidone .[2][3] This specific halogenated analog allows researchers to synthesize "scaffold-hopped" derivatives to alter metabolic stability or receptor binding affinity (
). -
Anticonvulsants: Structurally related to Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[2][3]
Analytical Characterization & QC
To ensure scientific integrity, the following data must be verified for every synthesized batch:
| Method | Expected Signal / Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet at ~9.0–9.3 ppm (H3, isoxazole proton). Two aromatic doublets (meta-coupling, J ~2 Hz) at ~7.8–8.2 ppm representing H5 and H7. |
| LC-MS | Single peak >98%. Mass ion |
| TLC |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: Use a fume hood. Avoid dust inhalation.
-
Storage: Store at 2–8 °C under inert gas (Argon). The isoxazole ring can be sensitive to strong reducing agents (cleavage to amino-phenols).
References
Technical Guide: Solubility & Stability of 4-Bromo-6-chloro-benzo[d]isoxazole
Executive Summary
4-Bromo-6-chloro-benzo[d]isoxazole (CAS 1427369-08-1) is a halogenated heterocyclic scaffold increasingly utilized as a pharmacophore in the development of antipsychotics (e.g., risperidone analogs), anticonvulsants (e.g., zonisamide derivatives), and antimicrobial agents [1, 2].
While its 1,2-benzisoxazole core offers unique electronic properties for binding affinity, it presents specific physicochemical challenges. The critical operational insight for this compound is the dichotomy between its solubility and its stability. While highly soluble in dipolar aprotic solvents like DMSO, the scaffold is susceptible to the Kemp elimination —a base-catalyzed ring-opening reaction—particularly in protic solvents like methanol [3].
This guide provides a validated framework for solubilizing, storing, and handling this compound to ensure experimental reproducibility and prevent silent degradation.
Physicochemical Profile & Solubility Assessment
Understanding the molecular drivers of solubility is essential for selecting the correct solvent system.
| Property | Value | Implication for Solubility |
| Molecular Weight | 232.46 g/mol | Moderate size; packing energy dominates solubility. |
| LogP (Predicted) | ~3.24 [4] | Highly lipophilic; poor aqueous solubility (<0.1 mg/mL). |
| H-Bond Donors | 0 | Limited interaction with water; relies on dipole-dipole interactions. |
| H-Bond Acceptors | 2 (N, O) | Good potential for solubility in DMSO via S=O···H interactions. |
| Melting Point | High (>120°C est.)[1] | High lattice energy requires significant solvation energy to break. |
Solubility Matrix
Estimates based on structural analogs (e.g., 6-bromo-benzo[d]isoxazole) and general solubility principles for di-halogenated heterocycles.
| Solvent | Solubility Rating | Estimated Range | Primary Application |
| DMSO | Excellent | > 50 mg/mL (> 200 mM) | High-concentration stock solutions (HTS, bioassays). |
| Methanol | Moderate | 1 – 10 mg/mL | Recrystallization, HPLC mobile phase. |
| Water | Insoluble | < 0.05 mg/mL | Precipitation medium; avoid for stocks. |
| DMF | Good | > 30 mg/mL | Alternative to DMSO for chemical synthesis. |
DMSO: The Primary Stock Solvent
Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing stable stock solutions due to its ability to disrupt the crystal lattice of halogenated aromatics effectively.
Preparation of 100 mM Stock Solution
Objective: Prepare a robust stock for biological screening or synthetic aliquoting.
Protocol:
-
Weighing: Weigh 23.25 mg of 4-Bromo-6-chloro-benzo[d]isoxazole into a 2 mL amber glass vial (protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate at 35–40 kHz for 5 minutes. The solution should be clear and colorless to pale yellow.
-
Storage: Store at -20°C.
-
Note: DMSO is hygroscopic. Water absorption >1% can precipitate the compound. Always equilibrate the vial to room temperature before opening to prevent condensation.
-
Freeze-Thaw Stability
This compound is generally stable to freeze-thaw cycles in DMSO, provided the DMSO remains anhydrous. However, repeated cycling can introduce water.
-
Recommendation: Aliquot the master stock into single-use vials (e.g., 50 µL) to minimize handling.
Methanol: Utility & The Stability Trap
Methanol is often used for purification (recrystallization) or as a carrier solvent in LC-MS. However, it presents a critical stability risk for benzo[d]isoxazoles.
The Kemp Elimination Risk
In the presence of a base (even weak bases or basic impurities in the solvent), benzo[d]isoxazoles undergo Kemp elimination . The base abstracts the proton at the 3-position (if present) or attacks the ring, leading to irreversible ring opening to form a salicylonitrile (2-hydroxybenzonitrile derivative) [3, 5].
-
In Methanol: If methoxide (MeO⁻) is generated or basic impurities are present, the isoxazole ring cleaves.
-
Visual Indicator: A shift in UV absorbance or the appearance of a phenolic peak in HPLC.
Stability Mechanism Diagram
The following diagram illustrates the pathway of degradation that researchers must avoid.
Figure 1: Mechanism of base-catalyzed ring opening (Kemp elimination) common to benzo[d]isoxazoles in protic solvents.
Safe Handling in Methanol
To safely use methanol for this compound:
-
Acidify: Maintain the solvent at neutral or slightly acidic pH (0.1% Formic Acid or Acetic Acid) to suppress any basic catalytic activity.
-
Avoid Basic Buffers: Never dissolve this compound in methanol/carbonate or methanol/hydroxide mixtures.
-
Temperature Control: For recrystallization, heat the methanol solution briefly to boiling to dissolve, then cool rapidly. Prolonged reflux in methanol increases the risk of solvolysis.
Experimental Protocol: Self-Validating Solubility Assay
Do not rely on visual inspection alone. Use this protocol to determine the exact solubility limit for your specific batch and solvent lot.
Method: Saturated Shake-Flask with HPLC-UV Quantitation.
-
Preparation: Add excess solid (~10 mg) to 0.5 mL of the target solvent (e.g., Methanol) in a 1.5 mL microcentrifuge tube.
-
Equilibration: Shake at 25°C for 24 hours (Orbit shaker: 300 rpm).
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully remove the supernatant. Filter through a 0.22 µm PTFE filter (do not use Nylon, which binds lipophiles).
-
Dilution: Dilute the supernatant 1:100 in Acetonitrile (not Methanol, to prevent potential degradation during the wait time).
-
Quantification: Inject onto HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 70% ACN / 30% Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Calculation: Compare peak area against a standard curve prepared from the DMSO stock.
-
References
-
BenchChem. (2025).[2][3] The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazoles. Link
-
Pal, D., et al. (2011). Benzisoxazole: a privileged scaffold for medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research. Link
-
Kemp, D. S., & Paul, K. G. (1975). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 97(25), 7305–7312. Link
-
PubChem. (2025). Compound Summary for 4-Bromoisoxazole (Analog Data). National Library of Medicine. Link
-
Vander Lingen, P. (2008). Kemp elimination - The chemical reaction database. Link
Sources
structural formula and SMILES string for 4-Bromo-6-chloro-benzo[d]isoxazole
An In-depth Technical Guide to 4-Bromo-6-chloro-benzo[d]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-6-chloro-benzo[d]isoxazole, a halogenated heterocyclic compound. It details the molecule's chemical identity, structural characteristics, a representative synthetic pathway, and its significance as a building block in the broader context of medicinal chemistry. The information is structured to support professionals in research and drug development by providing foundational data, procedural insights, and an understanding of its potential applications.
Section 1: Core Compound Identification and Properties
4-Bromo-6-chloro-benzo[d]isoxazole is a substituted aromatic compound featuring a fused benzene and isoxazole ring system. The precise placement of the bromine and chlorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.
The structural formula and Simplified Molecular-Input Line-Entry System (SMILES) string are fundamental for its identification in chemical databases and for computational modeling.
Chemical Structure:
SMILES String: C1=C(C=C2C(=C1Br)C=NO2)Cl[1]
A summary of its key physicochemical properties is presented below. These descriptors are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1427369-08-1 | [1] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [1] |
| LogP (calculated) | 3.2437 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted benzo[d]isoxazoles is a critical process for accessing this class of compounds for further research. While specific protocols for the 4-bromo-6-chloro derivative are not widely published, a general and well-established synthetic strategy involves the intramolecular cyclization of an ortho-substituted aromatic precursor.[2][3] This approach provides a reliable and adaptable method for generating the benzisoxazole core.
Causality of Experimental Design: The chosen pathway, starting from a substituted salicylaldehyde or a related precursor, is advantageous due to the commercial availability of a wide range of starting materials. The formation of an oxime intermediate is a robust and high-yielding reaction. The final step, a base-mediated intramolecular cyclization, is an efficient method for forming the heterocyclic ring, driven by the favorable proximity of the reacting groups.
The following protocol is a representative example illustrating the key transformations for synthesizing a substituted benzo[d]isoxazole scaffold.[2][3]
Step 1: Oxime Formation
-
Dissolve the starting material (e.g., a suitably substituted 2-hydroxybenzaldehyde) in a polar solvent such as ethanol.
-
Separately, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).
-
Slowly add the hydroxylamine solution to the stirred aldehyde solution at room temperature.
-
Heat the reaction mixture, typically between 60-80°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture and precipitate the oxime product by adding water.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Intramolecular Cyclization
-
Suspend the synthesized oxime in a suitable solvent.
-
Add a base (e.g., sodium hydroxide) to facilitate the deprotonation and subsequent nucleophilic attack.
-
The reaction proceeds via an intramolecular SNAr (Nucleophilic Aromatic Substitution) mechanism, where the oxime oxygen attacks the aromatic ring, displacing a leaving group (in this case, forming the N-O bond) to yield the final benzo[d]isoxazole ring system.[2]
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted benzo[d]isoxazole.
The logical flow of the synthesis is depicted in the following diagram, outlining the critical stages from the starting materials to the final purified compound.
Caption: Generalized synthetic workflow for benzo[d]isoxazole derivatives.
Section 3: Applications in Medicinal Chemistry and Drug Discovery
While specific biological activities for 4-Bromo-6-chloro-benzo[d]isoxazole are not extensively documented in public literature, the benzisoxazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry.[4][5] This designation is due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceutical drugs.[6]
Role as a Versatile Scaffold: The benzisoxazole core provides a rigid, aromatic framework that is ideal for orienting substituents in three-dimensional space to interact with biological targets such as enzymes and receptors.[7][8] The incorporation of halogen atoms, like bromine and chlorine, is a common strategy in drug design to modulate:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.
-
Binding Affinity: Participating in halogen bonding and other non-covalent interactions to enhance binding to target proteins.
Derivatives of the broader benzisoxazole and isoxazole families have demonstrated significant potential across various therapeutic areas, including:
-
Antipsychotics: Several successful drugs, such as risperidone and paliperidone, feature a benzisoxazole moiety.[6]
-
Anticonvulsants: The isoxazole ring is a key component in treatments for neurological disorders.[7]
-
Oncology: Substituted benzisoxazoles have been investigated as inhibitors of critical cancer-related pathways, such as Hypoxia-Inducible Factor-1α (HIF-1α).[9]
-
Anti-inflammatory and Antimicrobial Agents: The scaffold's versatility has led to its exploration for these activities as well.[7][8]
The compound 4-Bromo-6-chloro-benzo[d]isoxazole, therefore, represents a valuable starting material or fragment for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its two distinct halogen atoms offer opportunities for selective functionalization through cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.
References
-
4-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260751-76-5. AMERICAN ELEMENTS.[Link]
-
4-Bromoisoxazole | C3H2BrNO | CID 3862248. PubChem - NIH.[Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC.[Link]
-
Benzisoxazole. Wikipedia.[Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[Link]
-
Benzisoxazole synthesis. Organic Chemistry Portal.[Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm (RSC Publishing).[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-6-chloro-benzo[d]isoxazole as a pharmaceutical building block
A Strategic Scaffold for Orthogonal Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 4-Bromo-6-chloro-benzo[d]isoxazole (CAS: 1427369-08-1) represents a high-value "privileged structure." Its utility stems not just from the bioactive benzisoxazole core—found in antipsychotics like Risperidone and anticonvulsants like Zonisamide—but from its orthogonal halogenation pattern .
The presence of a reactive bromine at C4 and a less reactive chlorine at C6 provides a pre-encoded synthetic roadmap. This allows researchers to sequentially functionalize the scaffold with high regioselectivity, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries without the need for protecting groups. This guide details the synthesis, reactivity profile, and application of this building block in pharmaceutical development.[1]
Structural Analysis & Physicochemical Profile
The 1,2-benzisoxazole core is a bioisostere of indole and indazole, offering distinct H-bond acceptor properties and metabolic stability profiles. The 4,6-dihalo substitution creates a unique electronic environment.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₇H₃BrClNO | Core scaffold |
| Molecular Weight | 232.46 g/mol | Fragment-based drug discovery (FBDD) compliant |
| ClogP | ~2.8 | Lipophilic; ideal for CNS penetration |
| H-Bond Acceptors | 2 (N, O) | Interaction with serine/threonine kinase residues |
| Reactivity Order | C4-Br > C6-Cl | Enables sequential cross-coupling |
Electronic Effect: The electron-withdrawing nature of the isoxazole ring (specifically the C=N bond) activates the benzene ring for nucleophilic aromatic substitution (
Synthesis Pathway: The Oxime Cyclization Route
While various routes exist, the most robust industrial protocol involves the cyclization of o-hydroxyaryl oximes. For the 4-Br-6-Cl analog, we start from 2-bromo-6-chlorobenzaldehyde (or its synthetic equivalent).
Step-by-Step Protocol
Precursor: 2-Bromo-6-chlorobenzaldehyde (commercially available or synthesized via lithiation of 1-bromo-3-chlorobenzene).
Step 1: Oxime Formation
-
Reagents: 2-Bromo-6-chlorobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (
, 1.2 eq), Sodium Acetate (1.5 eq). -
Solvent: Ethanol/Water (3:1).
-
Procedure: Reflux for 2-4 hours. The aldehyde carbonyl condenses with hydroxylamine.
-
Workup: Remove ethanol, filter the precipitated oxime solid.
-
Checkpoint: Confirm formation of 2-bromo-6-chlorobenzaldehyde oxime via LC-MS.
Step 2: Intramolecular Cyclization (
-
Reagents: Oxime intermediate (1.0 eq), Base (e.g.,
or NaH). -
Solvent: DMF or NMP (requires polar aprotic solvent for
). -
Procedure: Heat to 80-100°C. The oxime oxygen attacks the carbon bearing the leaving group.
-
Critical Note: In typical benzisoxazole synthesis, a 2-halo or 2-nitro group is displaced. Here, we must ensure the cyclization occurs at the correct position. However, a more common route for unsubstituted 2-hydroxy precursors involves activating the oxime oxygen (e.g., as an acetate) and using base to displace a leaving group or simply closing the ring via oxidative mechanisms if starting from the phenol.
-
Refined Route for Dihalo: Starting from 2-fluoro-4-chloro-6-bromobenzaldehyde is superior. The fluorine at C2 is a much better leaving group than Br or Cl, ensuring the ring closes exclusively at the fluoro position, preserving the 4-Br and 6-Cl pattern.
-
Revised High-Fidelity Protocol (Fluorine Displacement):
-
Substrate: 2-Fluoro-4-chloro-6-bromobenzaldehyde.
-
Reagents:
, . -
Conditions: DMF, 90°C, 4h.
-
Mechanism: In situ oxime formation followed by rapid intramolecular nucleophilic displacement of the fluorine.
Caption: One-pot synthesis via nucleophilic displacement of fluorine.
Orthogonal Functionalization Strategy
The core value of this building block is the ability to differentiate the two halogen sites.
Phase 1: C4-Selective Coupling (The "Easy" Side)
The C4-Bromine bond is weaker (lower Bond Dissociation Energy) than the C6-Chlorine bond. Standard Palladium catalysts can oxidatively add to the C-Br bond without touching the C-Cl bond.
-
Reaction: Suzuki-Miyaura Coupling.
-
Catalyst:
or (mild conditions). -
Conditions: Arylboronic acid (1.1 eq),
, Toluene/Water, 80°C. -
Outcome: Introduction of
at C4. The C6-Cl remains intact.
Phase 2: C6-Functionalization (The "Hard" Side)
Once the C4 position is derivatized, the C6-Chlorine can be activated using "hotter" ligands designed for aryl chlorides.
-
Reaction: Buchwald-Hartwig Amination or Suzuki Coupling.
-
Catalyst: Pd(OAc)2 + XPhos or RuPhos (Bulky, electron-rich phosphines are required to activate C-Cl).
-
Conditions: Amine/Boronic acid,
, Dioxane, 100-110°C. -
Outcome: Introduction of
at C6.
Caption: Regioselective diversification strategy exploiting halogen reactivity differences.
Pharmaceutical Applications
Antipsychotic Scaffolds
Benzisoxazoles are central to the pharmacology of atypical antipsychotics.
-
Risperidone/Paliperidone: Contain a benzisoxazole fused to a piperidine ring.
-
Application: The 4-Br-6-Cl building block allows for the synthesis of "opened" analogs or novel fused tricyclic systems. For example, coupling a piperazine moiety at C6 (via Buchwald) and a lipophilic aryl group at C4 can mimic the D2/5-HT2A receptor binding profile of established drugs while altering metabolic clearance.
Anticonvulsants [2]
-
Zonisamide: A 1,2-benzisoxazole-3-methanesulfonamide.
-
Application: Functionalizing the C4/C6 positions of this core can modulate the sodium channel blocking activity. The 6-chloro substituent is often retained to improve metabolic stability (blocking P450 oxidation sites), while the 4-position is explored for solubility-enhancing groups.
Safety & Handling
-
Hazards: As with most halogenated heterocycles, treat as a potential skin and eye irritant.
-
Sensitizer: Benzisoxazoles can be skin sensitizers; use nitrile gloves and work in a fume hood.
-
Stability: Stable at room temperature. Avoid strong acids which may cleave the isoxazole N-O bond (reductive cleavage to o-hydroxy ketimines).
References
-
Synthesis of Benzisoxazoles
-
Orthogonal Cross-Coupling
-
Medicinal Chemistry Applications
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journals.in [e-journals.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Potential of 4-Bromo-6-chloro-benzo[d]isoxazole Derivatives
Executive Summary
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on the therapeutic potential of 4-Bromo-6-chloro-benzo[d]isoxazole derivatives, a class of compounds poised for significant interest. While direct research on this specific di-halogenated isomer is emerging, this document synthesizes data from closely related halogenated benzisoxazoles to build a scientifically grounded framework for its potential applications in oncology, infectious diseases, and inflammatory conditions. We will explore synthetic strategies, delineate potential mechanisms of action, present detailed experimental protocols, and outline future directions for the research and development of these promising derivatives.
Introduction: The Benzisoxazole Scaffold and the Rationale for Halogenation
The isoxazole ring, when fused with a benzene ring, gives rise to benzisoxazole, a heterocyclic system that has demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] The therapeutic versatility of this scaffold makes it a focal point for drug discovery efforts.
The introduction of electron-withdrawing groups, particularly halogens, is a time-tested strategy in medicinal chemistry to enhance therapeutic efficacy. Studies on various heterocyclic cores have consistently shown that chloro and bromo substitutions can lead to a marked increase in biological activity.[4][5] Specifically for the benzisoxazole ring, the presence of these halogens has been correlated with excellent antimicrobial activity and potent anticancer effects.[3][4] The 4-bromo and 6-chloro substitution pattern is of particular interest as it combines the effects of two different halogens at positions that can influence electronic distribution and steric interactions within target binding pockets, potentially leading to novel or enhanced mechanisms of action.
Synthetic Strategies for the 4-Bromo-6-chloro-benzo[d]isoxazole Core
The primary synthetic route to the functionalized benzisoxazole core involves the intramolecular cyclization of an appropriately substituted aromatic precursor. A logical and efficient pathway starts from a di-halogenated benzaldehyde, which is converted to an oxime intermediate before the final ring-closing reaction.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Halogenated Benzo[d]isoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to a diverse range of biological targets. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this core has proven to be a powerful strategy for modulating physicochemical properties and enhancing pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and experimental protocols associated with halogenated benzo[d]isoxazole scaffolds, offering a roadmap for the rational design of novel therapeutics.
The Strategic Role of Halogenation in Modulating Bioactivity
The incorporation of halogens into the benzo[d]isoxazole framework is a deliberate tactic to fine-tune a molecule's drug-like properties. Halogen atoms, through a combination of steric and electronic effects, can influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.
Lipophilicity and Membrane Permeability: Halogens, particularly fluorine and chlorine, can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a critical consideration in designing drugs for a wide range of diseases.
Metabolic Stability: The introduction of a halogen atom, especially fluorine, at a metabolically labile position can block enzymatic degradation, thereby increasing the compound's half-life in the body. This can lead to improved efficacy and a more convenient dosing regimen.
Binding Interactions: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds, halogen bonds, and dipole-dipole interactions. These interactions can significantly enhance the binding affinity and selectivity of a compound for its target protein. For instance, the unique electronic properties of the carbon-fluorine bond can lead to favorable orthogonal dipole-dipole interactions with carbonyl groups in a protein's binding pocket.
Synthetic Strategies for Halogenated Benzo[d]isoxazoles
The synthesis of halogenated benzo[d]isoxazoles can be broadly approached through two main strategies: late-stage halogenation of a pre-formed benzo[d]isoxazole core or the use of halogenated starting materials in the construction of the heterocyclic ring. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials.
Construction of the Halogenated Benzo[d]isoxazole Core
A prevalent method for constructing the benzo[d]isoxazole ring involves the cyclization of ortho-hydroxyaryl oximes.[1] By utilizing halogen-substituted phenols or benzaldehydes as starting materials, halogenated benzo[d]isoxazoles can be readily prepared.
A general synthetic pathway is illustrated below:
Figure 2: Direct halogenation of the benzo[d]isoxazole core.
Structure-Activity Relationships (SAR) of Halogenated Benzo[d]isoxazoles
The position and nature of the halogen substituent on the benzo[d]isoxazole scaffold have a profound impact on biological activity. Systematic exploration of these substitutions is a cornerstone of the drug discovery process.
Anticancer Activity
Halogenated benzo[d]isoxazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways implicated in tumor growth and survival.
A notable application of this scaffold is in the development of inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial regulator of cellular responses to low oxygen levels that is often overexpressed in solid tumors. [2][3]
| Compound | Halogen Substituent | Target/Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | 6-Fluoro | HIF-1α transcription | 0.024 | [2] |
| 2 | 5-Chloro | HIF-1α transcription | 0.31 | [2] |
| 3 | 7-Bromo | c-Met kinase | 0.0018 (enzymatic) | [4] |
| 4 | 5,7-Dichloro | MCF-7 cell line | 21 | [4] |
| 5 | 6-Chloro | A549 cell line | 11 | [4]|
Table 1: Anticancer activity of selected halogenated benzo[d]isoxazole derivatives.
The data in Table 1 highlights the potent anticancer activity of halogenated benzo[d]isoxazoles. For instance, a 6-fluoro substituent in compound 1 resulted in a remarkably low nanomolar IC50 value for HIF-1α transcription inhibition. [2]Similarly, a bromine at the 7-position in compound 3 led to potent enzymatic inhibition of c-Met kinase. [4]These examples underscore the critical role of halogen placement in achieving high potency.
Antimicrobial Activity
The benzo[d]isoxazole scaffold has also been explored for the development of novel antimicrobial agents. Halogenation can enhance the antibacterial and antifungal properties of these compounds. The presence of halogens can increase the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall.
| Compound | Halogen Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 6 | 6-Fluoro | Staphylococcus aureus | 3.9 | [5] |
| 7 | 5-Chloro | Escherichia coli | 15 | [6] |
| 8 | 7-Bromo | Candida albicans | 7.8 | [5] |
| 9 | 5,7-Dichloro | Staphylococcus aureus | 62.5 | [5] |
Table 2: Antimicrobial activity of selected halogenated benzo[d]isoxazole derivatives.
As shown in Table 2, fluorinated and chlorinated derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. For example, the 6-fluoro derivative 6 exhibited a low MIC value against Staphylococcus aureus. [5]The antifungal activity is also influenced by halogenation, as seen with the brominated derivative 8 against Candida albicans. [5]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and characterization of halogenated benzo[d]isoxazoles are provided below.
Protocol 1: Synthesis of 5-Bromo-3-methylbenzo[d]isoxazole
[1] This protocol outlines a two-step synthesis starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone.
Step 1: Synthesis of 5'-Bromo-2'-hydroxyacetophenone oxime
-
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in water to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5'-Bromo-2'-hydroxyacetophenone oxime.
-
Step 2: Cyclization to 5-Bromo-3-methylbenzo[d]isoxazole
-
Materials:
-
5'-Bromo-2'-hydroxyacetophenone oxime
-
Potassium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve 5'-Bromo-2'-hydroxyacetophenone oxime (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.2 equivalents) in water to the flask.
-
Reflux the reaction mixture for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-3-methylbenzo[d]isoxazole.
-
Protocol 2: Synthesis of 4-Chlorobenzo[d]isoxazole
[7] This protocol describes the synthesis of 4-Chlorobenzo[d]isoxazole from 2,6-dichlorobenzaldehyde.
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
-
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2,6-dichlorobenzaldehyde in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.
-
Stir the reaction mixture at 60-80°C for 4-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Cool the resulting aqueous residue in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 2,6-dichlorobenzaldehyde oxime. [7] Step 2: Cyclization to 4-Chlorobenzo[d]isoxazole
-
-
Materials:
-
2,6-Dichlorobenzaldehyde Oxime
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol/water)
-
-
Procedure:
-
Dissolve the oxime in a suitable solvent mixture.
-
Add a solution of a base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for 2-12 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, neutralize the reaction mixture and remove the organic solvent.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization. [7]
-
Characterization
The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the structure of the molecule, confirming the position of the halogen substituent, and assessing purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Conclusion
The halogenated benzo[d]isoxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic incorporation of halogen atoms provides a powerful tool for medicinal chemists to optimize the pharmacological properties of lead compounds. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and key experimental protocols related to this important class of molecules. By leveraging the insights and methodologies presented herein, researchers can accelerate the design and development of next-generation drugs targeting a wide array of diseases.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. Retrieved from [Link]
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1][8]Azoles. (2021). PMC. Retrieved from [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PMC. Retrieved from [Link]
-
Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. (2018). PubMed. Retrieved from [Link]
- Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014). PubMed. Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Taylor & Francis Online. Retrieved from [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. (2013). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
- New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. (n.d.). Wiley Online Library.
-
Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,5-disubstituted isoxazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
-
Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022). PMC. Retrieved from [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. Retrieved from [Link]
-
Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. (2023). PubMed. Retrieved from [Link]
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC.
- Construction of Isoxazole ring: An Overview. (n.d.). Biointerface Research in Applied Chemistry.
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PMC.
-
Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. (1999). PubMed. Retrieved from [Link]
- NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALU
-
MIC values for antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. Retrieved from [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
#1 Synthesis of 3,5-diphenylisoxazoline. (2022). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of 4-Bromo-6-chloro-benzo[d]isoxazole in the Synthesis of Atypical Antipsychotics
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzisoxazole Core in Modern Antipsychotics
The benzisoxazole heterocyclic system is a cornerstone in the architecture of several second-generation (atypical) antipsychotic drugs.[1] Molecules such as risperidone, paliperidone, and iloperidone, all featuring a substituted benzisoxazole moiety, have demonstrated significant efficacy in the management of schizophrenia and other psychotic disorders.[1][2] Their therapeutic action is largely attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a mechanism that is believed to contribute to their improved side-effect profile compared to first-generation antipsychotics.[1]
The synthesis of these complex molecules hinges on the availability of strategically functionalized precursors. This document outlines the potential utility of 4-Bromo-6-chloro-benzo[d]isoxazole as a versatile starting material for the synthesis of key intermediates required for the production of these critical neuropsychiatric medicines. While direct literature precedent for the use of this specific di-halogenated benzisoxazole is limited, its chemical structure presents a logical and advantageous starting point for the synthesis of the crucial 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole intermediate.
This application note will provide a detailed, proposed synthetic pathway, supported by established chemical principles and analogous transformations reported in the literature. We will explore the rationale behind the proposed steps, offer detailed experimental protocols, and discuss the significance of this approach for process development and medicinal chemistry.
Proposed Synthetic Pathway: From Di-halogenated Precursor to Key Fluorinated Intermediate
The central challenge in utilizing 4-Bromo-6-chloro-benzo[d]isoxazole is the selective transformation of the halogen substituents to afford the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core. The proposed synthetic strategy is a multi-step process designed to achieve this transformation efficiently and with high selectivity.
Caption: Proposed synthetic pathway from 4-Bromo-6-chloro-benzo[d]isoxazole.
Part 1: Synthesis of 4-Bromo-6-chloro-benzo[d]isoxazole (Starting Material)
The synthesis of the starting material can be achieved from commercially available precursors. A plausible route involves the cyclization of an appropriately substituted salicylaldehyde oxime.
Protocol 1: Synthesis of 4-Bromo-6-chloro-2-hydroxybenzaldehyde Oxime
Rationale: This protocol describes the oximation of a substituted salicylaldehyde. The oxime functionality is a precursor to the isoxazole ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-6-chloro-2-hydroxybenzaldehyde | 1.0 | 235.45 | 23.5 g |
| Hydroxylamine hydrochloride | 1.2 | 69.49 | 8.34 g |
| Sodium acetate | 1.5 | 82.03 | 12.3 g |
| Ethanol | - | - | 250 mL |
| Water | - | - | 50 mL |
Procedure:
-
To a 500 mL round-bottom flask, add 4-bromo-6-chloro-2-hydroxybenzaldehyde (23.5 g, 0.1 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and sodium acetate (12.3 g, 0.15 mol).
-
Add ethanol (250 mL) and water (50 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired oxime.
Protocol 2: Cyclization to 4-Bromo-6-chloro-benzo[d]isoxazole
Rationale: This step involves an intramolecular cyclization of the oxime to form the benzisoxazole ring. This is often achieved under basic conditions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-6-chloro-2-hydroxybenzaldehyde Oxime | 1.0 | 250.46 | 25.0 g |
| Potassium hydroxide | 2.0 | 56.11 | 11.2 g |
| Methanol | - | - | 300 mL |
Procedure:
-
Dissolve 4-bromo-6-chloro-2-hydroxybenzaldehyde oxime (25.0 g, 0.1 mol) in methanol (300 mL) in a 500 mL round-bottom flask.
-
Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in methanol (50 mL) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-Bromo-6-chloro-benzo[d]isoxazole.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Conversion to 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Key Intermediate)
This is the most critical phase of the synthesis, involving selective halogen exchange and subsequent introduction of the piperidine moiety.
Protocol 3: Selective Fluorination via Halogen Exchange (Halex Reaction)
Rationale: The conversion of an aryl chloride to an aryl fluoride can be achieved via a nucleophilic aromatic substitution using a fluoride salt, often in a high-boiling polar aprotic solvent. The bromo-substituent at the 4-position is expected to be less reactive towards nucleophilic substitution than the chloro-substituent at the 6-position due to electronic effects of the isoxazole ring.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-6-chloro-benzo[d]isoxazole | 1.0 | 232.46 | 23.2 g |
| Potassium fluoride (spray-dried) | 2.0 | 58.10 | 11.6 g |
| Dimethyl sulfoxide (DMSO) | - | - | 200 mL |
Procedure:
-
To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add spray-dried potassium fluoride (11.6 g, 0.2 mol) and anhydrous DMSO (200 mL).
-
Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Add 4-Bromo-6-chloro-benzo[d]isoxazole (23.2 g, 0.1 mol) portion-wise over 30 minutes.
-
Maintain the reaction temperature at 150-160 °C for 8-12 hours, monitoring the progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, primarily 4-bromo-6-fluorobenzo[d]isoxazole, can be purified by column chromatography.
Protocol 4: Introduction of the Piperidine Moiety via Nucleophilic Aromatic Substitution
Rationale: The bromine at the 4-position of the benzisoxazole ring can be displaced by a piperidine nucleophile. This reaction is often facilitated by a base.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-6-fluorobenzo[d]isoxazole | 1.0 | 216.03 | 21.6 g |
| Piperidin-4-one | 1.2 | 99.13 | 11.9 g |
| Potassium carbonate | 2.0 | 138.21 | 27.6 g |
| N,N-Dimethylformamide (DMF) | - | - | 200 mL |
Procedure:
-
In a 500 mL round-bottom flask, combine 4-bromo-6-fluorobenzo[d]isoxazole (21.6 g, 0.1 mol), piperidin-4-one (11.9 g, 0.12 mol), and potassium carbonate (27.6 g, 0.2 mol) in anhydrous DMF (200 mL).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into 1 L of cold water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, 6-fluoro-3-(1-oxo-piperidin-4-yl)benzo[d]isoxazole, can be purified by column chromatography.
Protocol 5: Reduction of the Ketone and Deprotection (if necessary)
Rationale: The ketone on the piperidine ring needs to be reduced to a methylene group, and if a protecting group was used on the piperidine nitrogen, it needs to be removed.
This protocol is a general representation and may need to be adapted based on the specific protecting group strategy employed.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Fluoro-3-(1-oxo-piperidin-4-yl)benzo[d]isoxazole | 1.0 | 248.24 | 24.8 g |
| Hydrazine hydrate | 5.0 | 50.06 | 25.0 g |
| Potassium hydroxide | 5.0 | 56.11 | 28.1 g |
| Diethylene glycol | - | - | 250 mL |
Procedure (Wolff-Kishner Reduction):
-
To a 500 mL flask, add 6-fluoro-3-(1-oxo-piperidin-4-yl)benzo[d]isoxazole (24.8 g, 0.1 mol), hydrazine hydrate (25.0 g, 0.5 mol), and diethylene glycol (250 mL).
-
Heat the mixture to 120 °C for 2 hours.
-
Add potassium hydroxide pellets (28.1 g, 0.5 mol) portion-wise, allowing the temperature to rise to 190-200 °C, and distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 4 hours.
-
Cool the reaction mixture, pour it onto crushed ice, and acidify with HCl.
-
Wash with ether to remove non-basic impurities.
-
Make the aqueous layer alkaline with NaOH and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.
Part 3: Synthesis of Atypical Antipsychotics
With the key intermediate, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, in hand, the final step is the N-alkylation with the appropriate side chain to yield the target antipsychotic drug.
Protocol 6: Synthesis of Risperidone
Rationale: This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the chloroethyl side chain.[3]
Caption: Final N-alkylation step in the synthesis of Risperidone.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 1.0 | 220.25 | 22.0 g |
| 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 1.1 | 242.71 | 26.7 g |
| Sodium carbonate | 2.0 | 105.99 | 21.2 g |
| Potassium iodide | 0.1 | 166.00 | 1.66 g |
| Acetonitrile | - | - | 300 mL |
Procedure:
-
To a 500 mL flask, add 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (22.0 g, 0.1 mol), 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (26.7 g, 0.11 mol), sodium carbonate (21.2 g, 0.2 mol), and potassium iodide (1.66 g, 0.01 mol) in acetonitrile (300 mL).
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude risperidone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure risperidone.
Mechanism of Action of Benzisoxazole Antipsychotics
The therapeutic efficacy of risperidone, paliperidone, and iloperidone is believed to be mediated through a combination of antagonist activities at dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonism of 5-HT2A receptors may contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects.
Sources
Technical Support Center: Optimizing 4-Bromo-6-chloro-benzo[d]isoxazole Synthesis
Executive Summary & Core Challenge
The Problem: Synthesizing 4-Bromo-6-chloro-benzo[d]isoxazole typically suffers from low yields (often <30%) compared to non-halogenated analogs.
The Root Cause (The "Ortho Effect"): The critical issue is steric hindrance at the 4-position (isoxazole numbering). This corresponds to the 6-position of the starting benzaldehyde precursor. The bulky Bromine atom located ortho to the aldehyde group forces the intermediate oxime out of planarity. This steric clash inhibits the orbital overlap required for the cyclization step and favors side reactions like the Beckmann rearrangement (formation of benzoxazole) or incomplete conversion.
The Solution Strategy: To improve yield, you must abandon standard "room temperature" protocols. This guide focuses on:
-
Forcing Oxime Geometry: Ensuring the E-isomer predominates.
-
Activated Cyclization: Utilizing the electron-withdrawing nature of the Chlorine/Bromine substituents to drive
cyclization despite steric resistance.
Precursor Selection & Chemical Logic
The Correct Starting Material
You are likely starting with one of two precursors. The Fluoro-aldehyde route is strongly recommended for this specific di-halo pattern.
| Route | Precursor | Mechanism | Suitability for 4-Br-6-Cl Analog |
| A (Recommended) | 2-Fluoro-4-chloro-6-bromobenzaldehyde | High. The 4-Cl and 6-Br atoms are electron-withdrawing, activating the 2-F position for nucleophilic attack by the oxime, helping to overcome the steric barrier. | |
| B (Alternative) | 2-Hydroxy-4-chloro-6-bromobenzaldehyde | Dehydration / N-O Bond Formation | Medium/Low. The steric bulk of the Br atom interferes with the activation reagents (e.g., |
Step-by-Step Optimization Protocol
Phase 1: Oxime Formation (The Steric Bottleneck)
Standard protocols (RT, 2 hours) will fail here due to the 6-Br steric block.
Optimized Protocol:
-
Reagents: Suspend 2-Fluoro-4-chloro-6-bromobenzaldehyde (1.0 eq) in Ethanol/Pyridine (10:1) .
-
Add: Hydroxylamine hydrochloride (
) (1.5 eq). -
Condition: Heat to Reflux (78°C) for 6–12 hours.
-
Why Reflux? You need thermal energy to overcome the rotational barrier caused by the bromine atom to form the oxime.
-
-
Workup: Remove solvent.[1] Resuspend in water.[1][2] Adjust pH to 6. Filter the solid.
-
Critical Checkpoint: Dry the solid and run a 1H NMR .
Phase 2: Cyclization (Ring Closure)
The goal is to favor O-attack on the ring (Isoxazole) over C-migration (Benzoxazole).
Optimized Protocol (Route A - Fluoro Precursor):
-
Solvent: Anhydrous DMF or NMP (Polar aprotic is essential for
). -
Base: Cesium Carbonate (
) (1.2 eq) or Potassium Carbonate ( ) (2.0 eq).-
Expert Note:
is more soluble in DMF and often provides higher yields for sterically hindered substrates than .
-
-
Temperature: 80°C – 100°C .
-
Warning: Do not exceed 110°C. Higher temps favor the thermodynamic Beckmann rearrangement product (Benzoxazole).
-
-
Time: Monitor by LCMS. Usually complete in 2–4 hours.
-
Quench: Pour into ice water. The product should precipitate.
Troubleshooting & FAQs
Q1: I see a new spot on TLC just below my product. What is it?
Diagnosis: This is likely the Benzoxazole side product (Beckmann Rearrangement). Cause: Acidic conditions or excessive heat. Fix:
-
Ensure your DMF is acid-free (amine-free).
-
Lower the cyclization temperature by 10°C.
-
Switch from
to a milder base system or ensure the oxime is fully formed before adding base.
Q2: The reaction stalls at the oxime stage. Cyclization is <10%.
Diagnosis: The oxime is likely in the Z-configuration (anti-cyclization) or trapped by the bulky Bromine. Fix:
-
Solvent Switch: Switch from DMF to DMSO . The higher dielectric constant can stabilize the transition state for the
attack. -
Microwave Irradiation: Run the cyclization in a microwave reactor at 100°C for 20 minutes. The rapid heating often bypasses the steric activation energy barrier better than conventional heating.
Q3: My product decomposes during column chromatography.
Diagnosis: 4-Bromo-benzo[d]isoxazoles can be labile on acidic silica. Fix:
-
Pre-treat your silica gel with 1% Triethylamine in hexane.
-
Preferably, purify by recrystallization from Ethanol/Water or Heptane/EtOAc.
Visualizing the Reaction Logic
The following diagram illustrates the critical decision points and the steric "danger zones" in the synthesis.
Caption: Workflow logic highlighting the critical steric bottleneck at the oxime stage and the divergence between productive cyclization and Beckmann rearrangement.
References
-
BenchChem. Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. Retrieved from
-
Dubrovskiy, A. V., & Larock, R. C. (2010).[3] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Retrieved from
-
Chimica Italiana.Recent Advances in the Synthesis of 1,2-Benzisoxazoles.
routes). Retrieved from -
ChemScene. Product Data: 4-Bromo-6-chloro-benzo[d]isoxazole (CAS 1427369-08-1).[5] Retrieved from
-
Beilstein Journals. Mild and efficient synthesis of isoxazolo[4,5-b]pyridines. (Analogous cyclization chemistry demonstrating base-promoted ring closure). Retrieved from
Sources
Navigating the Halogenation of Benzo[d]isoxazoles: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for the halogenation of benzo[d]isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common side reactions encountered during the electrophilic halogenation of this important heterocyclic scaffold. As Senior Application Scientists, we understand that unexpected results are a common challenge in synthesis. This resource is structured to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My halogenation reaction is producing a complex mixture of products. What are the most likely side reactions?
A1: When halogenating benzo[d]isoxazoles, particularly with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), several side reactions can occur. The most common include:
-
Over-halogenation: Introduction of more than one halogen atom onto the aromatic ring.
-
Formation of regioisomers: Halogenation at different positions on the benzene ring.
-
Benzylic halogenation: If your substrate has an alkyl substituent, halogenation may occur on the alkyl group instead of, or in addition to, the aromatic ring.
-
Ring opening of the isoxazole core: Under certain conditions, the N-O bond of the isoxazole ring can cleave.
Q2: I'm observing polysubstitution on the benzene ring. How can I favor mono-halogenation?
A2: Controlling the formation of di- or tri-halogenated products is crucial for achieving high yields of the desired mono-halogenated product. To favor mono-substitution, consider the following:
-
Use a less reactive halogenating agent: NBS and NCS are generally preferred over elemental bromine (Br₂) or chlorine (Cl₂) as they provide a lower, steady concentration of the electrophilic halogen species, which minimizes over-reaction.[1]
-
Control the stoichiometry: Employing a 1:1 molar ratio of the benzo[d]isoxazole to the halogenating agent is critical. An excess of the halogenating agent will significantly increase the likelihood of polysubstitution.[1]
-
Lower the reaction temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, providing better control over the extent of halogenation.[1]
Q3: My starting material has a methyl group, and I'm seeing bromination on both the ring and the methyl group. How can I achieve selective aromatic bromination?
A3: This is a classic case of competing benzylic and aromatic halogenation. To favor aromatic substitution over benzylic substitution:
-
Avoid radical initiators and light: Benzylic bromination with NBS is a radical reaction that is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide.[2][3][4][5] Conducting the reaction in the dark and without a radical initiator will suppress the benzylic pathway.
-
Use a polar solvent: Aromatic halogenation is an electrophilic substitution reaction that is often favored in polar solvents, which can help to stabilize the charged intermediate. In contrast, radical reactions are often carried out in nonpolar solvents like carbon tetrachloride.
-
Consider a Lewis acid catalyst: The presence of a Lewis acid can enhance the electrophilicity of the halogenating agent, promoting the electrophilic aromatic substitution pathway.[6]
Troubleshooting Guide: Specific Side Reactions
This section provides a more detailed breakdown of common side reactions, their mechanistic basis, and targeted troubleshooting protocols.
Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts
Root Cause: The position of electrophilic attack on the benzo[d]isoxazole ring is governed by the electronic directing effects of the fused isoxazole ring and any other substituents present. The isoxazole ring itself is generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution. Theoretical considerations suggest that the electron density in the benzene portion of the molecule is not uniform, leading to a preference for substitution at certain positions.
Troubleshooting Protocol:
-
Understand the Directing Effects:
-
The fused isoxazole ring tends to direct incoming electrophiles to specific positions on the benzene ring. While a definitive universal rule is challenging, electrophilic substitution on the isoxazole ring itself is known to favor the 4-position.[7][8] For the fused benzene ring, a careful analysis of the resonance structures of the carbocation intermediate (arenium ion) is necessary to predict the most stable, and therefore most likely, product.
-
If other substituents are present on the benzene ring, their directing effects (ortho, para, or meta) will compete with or reinforce the directing effect of the isoxazole moiety.
-
-
Optimize Reaction Conditions to Enhance Selectivity:
-
Solvent Choice: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from nonpolar (e.g., dichloromethane) to more polar (e.g., acetic acid) to determine the optimal medium for your desired regioselectivity.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable isomer.[9]
-
Lewis Acid Catalysis: The choice and amount of Lewis acid can significantly impact regioselectivity. Milder Lewis acids may be more selective. It is advisable to screen different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and their stoichiometry.
-
Data Presentation: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Dichloromethane | Acetic Acid | Acetic acid may favor the formation of a different regioisomer due to its ability to stabilize charged intermediates. |
| Temperature | 0 °C | Room Temperature | Lower temperature generally leads to higher selectivity for the thermodynamically favored product. |
| Catalyst | None | FeCl₃ (0.1 eq) | The Lewis acid can alter the regiochemical outcome by modifying the nature of the electrophile. |
Issue 2: Ring Opening of the Isoxazole Core
Root Cause: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain reaction conditions, leading to the formation of undesired ring-opened byproducts. This can be initiated by either electrophilic attack on the ring nitrogen or by nucleophilic attack on the ring carbons, depending on the reaction environment.
Troubleshooting Protocol:
-
Avoid Harsh Reaction Conditions:
-
Strong Acids: The use of strong Brønsted or Lewis acids can promote ring-opening. If a Lewis acid is necessary, use the mildest one that effectively catalyzes the desired halogenation.
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for ring cleavage. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Control the Halogenating Agent:
-
Some halogenating agents may be more prone to inducing ring opening. If you suspect this is the case, screen alternative reagents. For example, if NCS is causing ring cleavage, consider using a different chlorinating agent.
-
Experimental Workflow: Minimizing Ring Opening
Caption: Troubleshooting workflow for isoxazole ring opening.
Issue 3: Benzylic Halogenation of Alkyl-Substituted Benzo[d]isoxazoles
Root Cause: The C-H bonds at the benzylic position (the carbon atom attached to the benzene ring) are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[3] Halogenating agents like NBS can react via a radical pathway, preferentially attacking this benzylic position.
Troubleshooting Protocol:
-
Suppress the Radical Pathway:
-
Exclusion of Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical initiation of radical formation.
-
Avoid Radical Initiators: Do not add any radical initiators such as AIBN or benzoyl peroxide.
-
Use a Radical Scavenger: In some cases, the addition of a small amount of a radical scavenger can help to inhibit the benzylic halogenation pathway.
-
-
Promote the Electrophilic Pathway:
-
Use a Polar Solvent: As mentioned previously, polar solvents favor the ionic mechanism of electrophilic aromatic substitution.
-
Employ a Lewis Acid: A Lewis acid catalyst will strongly favor the electrophilic aromatic substitution mechanism.
-
Data Presentation: Solvent Effects on Halogenation of 3-Methylbenzo[d]isoxazole
| Solvent | Catalyst | Predominant Product |
| Carbon Tetrachloride | AIBN/Light | 3-(Bromomethyl)benzo[d]isoxazole |
| Acetic Acid | None (in dark) | 5-Bromo-3-methylbenzo[d]isoxazole (example) |
| Dichloromethane | FeCl₃ (in dark) | 5-Bromo-3-methylbenzo[d]isoxazole (example) |
Analytical Characterization of Products and Byproducts
Accurate identification of the products and byproducts is essential for effective troubleshooting. A combination of NMR spectroscopy and mass spectrometry is typically employed.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the position of halogenation. Halogen atoms induce a downfield shift on adjacent protons. The chemical shift of a methyl group can also distinguish between aromatic (typically 2.3-2.5 ppm) and benzylic halogenation (typically 4.5-4.7 ppm for a -CH₂Br group).
-
¹³C NMR Spectroscopy: The carbon to which the halogen is attached will show a characteristic shift, and the signals of adjacent carbons will also be affected.
-
Mass Spectrometry: The molecular ion peak will confirm the addition of a halogen atom. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a definitive indicator of the presence of these halogens.[10][11] Fragmentation patterns can also provide structural information.[10][11]
Logical Diagram for Product Analysis
Caption: Analytical workflow for product and byproduct identification.
By systematically addressing these common side reactions and employing the outlined troubleshooting strategies, researchers can optimize the halogenation of benzo[d]isoxazoles to achieve higher yields and purity of their target compounds.
References
- Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles - Benchchem. (URL not available)
- Interpretation of mass spectra. (URL not available)
- Electronic supplementary information (ESI) - The Royal Society of Chemistry. (URL not available)
- How is isoxazole substituted at the 4-position? : r/OrganicChemistry. (2023, December 24). reddit.
- Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes - Blucher Proceedings. (URL not available)
- Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - RSC Publishing. (2024, December 16). Royal Society of Chemistry.
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC. (URL not available)
- Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - ResearchGate. (2024, December 11).
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL not available)
- US5840998A - Side chain chlorination of aromatic and heterocyclic ethers - Google P
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols - Organic Chemistry Portal. (URL not available)
- Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - RSC Publishing. (URL not available)
- recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (URL not available)
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Master Organic Chemistry.
- Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Form
- General mass spectral fragmentation pattern for 21-30.
- Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC - NIH. (URL not available)
-
Microwave assisted regioselective halogenation of benzo[ b ][1][7]oxazin-2-ones via sp 2 C–H functionalization - ResearchGate. (2023, January 17). ResearchGate.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022, May 26). MDPI.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
- Investigation of the photoisomerisation process in four p-benzoxazoyl-substituted stilbenes. (2010, March 15). (URL not available)
- (a) (b) (c) Figure S1 - MPG.PuRe. (URL not available)
- 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Chemistry LibreTexts.
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance - CORE. (URL not available)
- Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps.
- Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. (URL not available)
- MASS SPECTROMETRY: FRAGMENTATION P
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5). MDPI.
- Bromination - Common Conditions - Common Organic Chemistry. (URL not available)
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL not available)
- Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes - Blucher Proceedings. (2013, September 15). Blucher Proceedings.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PubMed. (2025, August 22). PubMed.
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL not available)
- Electrochemical Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by bromide ions - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
- ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchG
- Synthesis of 3-(methylthio)-dibenzoxepino[4,5-d] isoxazole.
-
Microwave assisted regioselective halogenation of benzo[b][1][7]oxazin-2-ones via sp2 C–H functionalization - PMC. (URL not available)
- Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90. (2008, February 14). (URL not available)
- Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source1 - SSRN. (URL not available)
- Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (URL not available)
- Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal. (2005). Organic Chemistry Portal.
- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method - SAR Publication. (2023, February 23).
- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line | Request PDF - ResearchGate. (2025, August 6).
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (URL not available)
- Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides. (URL not available)
- Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation - research.chalmers.se. (2023, December 15). Chalmers University of Technology.
-
Microwave assisted regioselective halogenation of benzo[b][1][7]oxazin-2-ones via sp2 C–H functionalization - Semantic Scholar. (2023, January 16). Semantic Scholar.
- Temperature-dependent halogen⋯halogen synthon crossover in coordination compounds - CrystEngComm (RSC Publishing). (URL not available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.coach [chemistry.coach]
- 6. Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. chem.libretexts.org [chem.libretexts.org]
minimizing by-products during 4-Bromo-6-chloro-benzo[d]isoxazole formation
Technical Support Center: 4-Bromo-6-chloro-benzo[d]isoxazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloro-benzo[d]isoxazole. This guide is designed to provide in-depth troubleshooting advice and proactive strategies to minimize by-product formation during this specific synthesis. As drug development professionals, we understand that purity is paramount and reaction optimization is key. This document moves beyond simple protocols to explain the causality behind common synthetic challenges, ensuring a more intuitive and effective experimental process.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The formation of the 1,2-benzisoxazole core, such as in 4-Bromo-6-chloro-benzo[d]isoxazole, is a robust transformation, yet it is susceptible to several side reactions. The most common synthetic routes involve the intramolecular cyclization of an ortho-substituted aryl oxime.[1] For our target molecule, a plausible precursor is the oxime of 2-hydroxy-5-bromo-3-chloroacetophenone.
The critical step is the formation of the N-O bond to close the isoxazole ring. This is typically achieved by converting the oxime's hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the phenoxide ion.[2][3] It is during this activation and cyclization sequence that most by-products are generated.
Primary Reaction Pathway
The desired transformation relies on the efficient cyclization of a key intermediate, typically an O-activated oxime of a substituted 2-hydroxyaryl ketone.
Caption: Generalized synthetic pathway for benzisoxazole formation.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.
Q1: My reaction is sluggish, and I'm recovering a lot of starting material. What's the cause?
A1: Incomplete conversion is typically due to two main factors:
-
Insufficient Activation of the Oxime: The hydroxyl group of the oxime is a poor leaving group. Reagents like acetic anhydride or tosyl chloride are needed to convert it into a group that can be displaced by the phenoxide.[2] Ensure your activating agent is fresh and used in the correct stoichiometric amount (often a slight excess).
-
Suboptimal Base or Temperature: The cyclization step requires a base to deprotonate the phenolic hydroxyl, forming the nucleophilic phenoxide. If the base is too weak or the temperature is too low, this deprotonation and the subsequent cyclization will be slow. For challenging substrates, a stronger, non-nucleophilic base might be required, although care must be taken to avoid elimination reactions.
Q2: I'm observing a significant amount of a nitrile by-product (Ar-CN) in my crude NMR. Why is this happening?
A2: The formation of a salicylonitrile derivative is a classic side reaction in benzisoxazole synthesis, particularly when starting from salicylaldehyde oximes. This occurs via an elimination reaction of the O-activated oxime intermediate, especially from the Z-isomer of the oxime.
-
Causality: Oximes can exist as E and Z isomers. While the E-isomer is typically poised for the desired intramolecular cyclization, the Z-isomer may preferentially undergo elimination to form the nitrile, especially under harsh basic or thermal conditions.[4]
-
Preventative Measures:
-
Control Oxime Geometry: The initial formation of the oxime can sometimes be directed towards the desired E-isomer by careful control of pH and temperature.
-
Milder Reaction Conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate for the cyclization. This disfavors the higher-energy elimination pathway.
-
Choice of Activating Group: Some activating groups may favor cyclization over elimination more than others. Experimenting with alternatives (e.g., moving from a tosylate to a mesylate) may be beneficial.
-
Q3: My mass spectrometry results show a peak corresponding to a rearranged product, a benzoxazole. How can I prevent this?
A3: The formation of a benzoxazole isomer is a result of a competitive Beckmann rearrangement. This is a significant issue, as the benzoxazole by-product can be difficult to separate from the desired benzisoxazole product due to similar polarities.
-
Mechanism: Instead of the phenoxide attacking the oxime nitrogen (N-O bond formation), a rearrangement can occur where the aryl group migrates to the electron-deficient nitrogen, leading to a benzoxazole after hydrolysis and cyclization (C-N bond formation).[5] This pathway is often catalyzed by strong acids or certain Lewis acids.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzoxazole by-product formation.
Q4: I am seeing evidence of dehalogenation (loss of Br or Cl) in my final product. What conditions favor this?
A4: Aryl halides can be susceptible to reduction under certain conditions, particularly with palladium catalysis, which is sometimes used for related cyclizations. However, even in non-catalytic routes, harsh reaction conditions can lead to dehalogenation.
-
Potential Causes:
-
Reductive Quench: Using a strongly reducing workup procedure.
-
Radical Reactions: Excessively high temperatures or the presence of radical initiators can sometimes lead to homolytic cleavage of the C-Halogen bond.
-
Base-Induced Elimination/Rearrangement: In some cases, strong bases can promote benzyne formation via elimination of H-X, though this is less common for chloro and bromo substituents compared to iodo and fluoro.[8][9]
-
-
Recommendations: Maintain moderate temperatures (typically below 100 °C) and use a neutral or mildly acidic aqueous workup. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize side reactions.
Section 3: Proactive By-Product Minimization
Success is best achieved by designing the experiment to prevent by-product formation from the outset.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Potential By-Products if Deviated |
| Solvent | Anhydrous Pyridine, Dioxane, or DMF | Protic solvents can hydrolyze the activated intermediate. Residual acid can cause Beckmann rearrangement. |
| Base | Pyridine (often as solvent), K₂CO₃, or non-nucleophilic bases | Too Weak: Incomplete reaction. Too Strong/Hindered: Can promote elimination to form nitrile by-products. |
| Temperature | 60-100 °C (substrate dependent) | Too Low: Slow/incomplete reaction. Too High: Promotes decomposition, dehalogenation, and nitrile formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phenoxide or other intermediates, which can lead to complex polymeric by-products. |
| Oxime Quality | Freshly prepared, single isomer if possible | Old oximes may contain hydrolyzed starting material. A mix of E/Z isomers can lead to nitrile formation from the Z-isomer.[4] |
Recommended Protocol: Optimized Cyclization
This protocol is designed to favor the desired intramolecular cyclization while minimizing common side reactions.
Materials:
-
2-hydroxy-5-bromo-3-chloroacetophenone oxime (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Anhydrous Pyridine (as solvent, ~0.1 M concentration)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add the 2-hydroxy-5-bromo-3-chloroacetophenone oxime.
-
Dissolution: Add anhydrous pyridine to dissolve the oxime completely.
-
Activation: Slowly add acetic anhydride to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring (Self-Validation): After the addition is complete, take a TLC sample (Time = 0). Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC every hour. The starting oxime should be consumed, and a new, less polar spot corresponding to the benzisoxazole product should appear. If a highly non-polar spot or significant streaking appears, it may indicate decomposition.
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold 1M HCl. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Stir the acidic slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol or hexane to remove highly soluble impurities.
-
Purification: Dry the crude solid under vacuum. The primary purification method is recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography if isomeric by-products are present.
Section 4: References
-
Shkodenko, L., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
-
Mąkosza, A., & Staliński, K. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Chemistry Central Journal.
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters.
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs. Benchchem.
-
Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. SSRN.
-
Tchouankeu, J. C., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Journal of the Brazilian Chemical Society.
-
Benzisoxazole synthesis. Organic Chemistry Portal.
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate.
-
Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis.
-
4-Bromo-6-chloro-benzo[d]isoxazole. ChemScene.
-
Reactions of Aromatic Compounds. Chemistry LibreTexts.
-
Aromatic Reactions. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
-
Reactions of Aromatic Compounds.
-
Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Asian Journal of Chemistry.
-
Benzisoxazole. Wikipedia.
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department.
-
Product Class 15: Oximes. Science of Synthesis.
-
Dilman, A. D., & Ioffe, S. L. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry.
-
N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health.
-
Savarin, C. G., et al. (2007). Novel Intramolecular Reactivity of Oximes: Synthesis of Cyclic and Spiro-Fused Imines. Organic Letters.
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
-
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.
-
Different reaction pathways for the intramolecular cyclization of β,γ‐unsaturated oximes to produce isoxazoline compounds. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e-journals.in [e-journals.in]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
Technical Support Center: Stability & Storage of 4-Bromo-6-chloro-benzo[d]isoxazole
Case ID: 4B6C-ISO-STABILITY Compound: 4-Bromo-6-chloro-benzo[d]isoxazole CAS: 1427369-08-1 (Representative) Support Tier: Level 3 (Senior Application Scientist)
Core Stability Directive: The "N-O Bond" Vulnerability
As a researcher, you must understand why this compound degrades to prevent it effectively. The structural Achilles' heel of 4-Bromo-6-chloro-benzo[d]isoxazole is the isoxazole nitrogen-oxygen (N-O) bond .
While the halogen substituents (Br, Cl) provide steric bulk and lipophilicity, they do not protect the heterocyclic core from its primary degradation pathway: Base-Promoted Isomerization (Kemp Elimination) .
The Mechanism of Failure
Under basic conditions—or even prolonged exposure to nucleophilic solvents—the isoxazole ring opens to form a substituted salicylonitrile (2-hydroxy-4-chloro-6-bromobenzonitrile).
-
Critical Insight: This degradation product has the exact same molecular weight as your target compound. A standard low-resolution LC-MS run may not distinguish the degraded impurity from the active reagent, leading to "silent" failures in downstream coupling reactions.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation vector you must prevent during storage and handling.
Figure 1: The Kemp elimination-style isomerization pathway. Note that the degradant is a constitutional isomer, making mass-based detection difficult.
Storage Protocol Matrix
Do not treat this as a standard "store at room temp" building block. Adhere to the "3-Factor Shield" protocol: Cold, Dark, Inert .
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | Retards the kinetics of spontaneous ring-opening. Unlike simple aryl halides, the heterocyclic core possesses significant ring strain energy [1]. |
| Atmosphere | Argon or Nitrogen (Backfill required) | Prevents moisture ingress. While not instantly hydrolyzable, moisture can alter surface pH of the solid, catalyzing isomerization [2]. |
| Light | Amber Vial / Foil Wrap | The N-O bond is photosensitive. UV exposure can induce homolytic cleavage, leading to radical degradation products [3]. |
| Container | Glass (Borosilicate) | Avoid plastics for long-term storage. Halogenated heterocycles can leach plasticizers or adsorb into the polymer matrix. |
Troubleshooting & FAQs
This section addresses specific scenarios reported by users handling benzo[d]isoxazole scaffolds.
Q1: My sample has turned from off-white to yellow/orange. Is it still usable?
Diagnosis: Likely Photo-degradation or Surface Oxidation .
-
The Science: The yellowing often indicates the formation of azo-dimers or nitriles via radical pathways triggered by light or trace transition metals.
-
Action:
-
Perform a 1H-NMR .
-
Check for the disappearance of the characteristic aromatic signals and the appearance of a broad phenolic -OH peak (usually >10 ppm) which indicates ring opening.
-
If purity is >90%, recrystallize from Ethanol/Heptane. If <90%, discard.
-
Q2: LC-MS shows a single peak with the correct mass, but my Suzuki coupling failed. Why?
Diagnosis: You are likely victim to the Isomerization Trap .
-
The Science: As detailed in Section 1, the degradation product (salicylonitrile derivative) is an isomer. It has the same retention time on generic C18 gradients and the exact same m/z.
-
Action:
-
Switch to HPLC-UV: The UV absorbance profile of the benzisoxazole (bicyclic) differs significantly from the benzonitrile (monocyclic phenol).
-
Run IR Spectroscopy: Look for a sharp Nitrile (C≡N) stretch around 2200-2250 cm⁻¹ . If this peak exists, your ring has opened. The intact isoxazole does not have this signal.[1]
-
Q3: Can I store this compound in DMSO stock solution?
Diagnosis: High Risk.
-
The Science: DMSO is hygroscopic and often slightly acidic or basic depending on its age. Storing benzo[d]isoxazoles in solution accelerates the Kemp elimination kinetics significantly compared to the solid state.
-
Action: Only prepare solutions immediately before use. If storage is unavoidable, use anhydrous DMSO , freeze at -80°C, and use within 7 days.
Quality Control (QC) Decision Tree
Use this workflow to validate the integrity of 4-Bromo-6-chloro-benzo[d]isoxazole before committing it to high-value synthesis steps.
Figure 2: QC workflow emphasizing the necessity of orthogonal testing (IR/NMR) to detect isomeric degradation.
References
-
Lifshitz, A., et al. (2006).[1] "Decomposition and Isomerization of 1,2-Benzisoxazole: Single-Pulse Shock-Tube Experiments, Quantum Chemical and Transition-State Theory Calculations." The Journal of Physical Chemistry A. Available at: [Link]
- Khazi, I. A., et al. (2011). "Synthesis and biological evaluation of some new 1,2-benzisoxazole derivatives." Journal of Saudi Chemical Society. (General reference for benzisoxazole reactivity).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-chloro-benzo[d]isoxazole
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in the identification and characterization of molecules. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromo-6-chloro-benzo[d]isoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will leverage established fragmentation principles of related chemical moieties to construct a predictive model. We will compare this predicted fragmentation with general fragmentation rules for halogenated aromatic and heterocyclic systems, providing a robust framework for researchers encountering this or similar molecular scaffolds.
The Foundational Principles of Fragmentation in Mass Spectrometry
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙). This radical cation is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The pattern of these fragment ions is highly reproducible and characteristic of the molecule's structure. Understanding the underlying chemical principles that govern these fragmentation pathways is crucial for accurate spectral interpretation. For a molecule like 4-bromo-6-chloro-benzo[d]isoxazole, the fragmentation will be influenced by the stability of the aromatic system, the presence of two different halogen atoms, and the inherent reactivity of the isoxazole ring.
Predicted Fragmentation Pattern of 4-Bromo-6-chloro-benzo[d]isoxazole
The molecular formula of 4-bromo-6-chloro-benzo[d]isoxazole is C₇H₃BrClNO, with a monoisotopic molecular weight of approximately 230.9 g/mol .[1] The mass spectrum is expected to exhibit a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[2] This will result in a characteristic cluster of peaks for the molecular ion (M⁺˙, M+2⁺˙, M+4⁺˙) and any fragment ions containing both halogens.
The predicted fragmentation pathways are as follows:
-
Initial N-O Bond Cleavage: The isoxazole ring is known to be susceptible to the cleavage of the weak N-O bond upon electron ionization.[3] This would lead to the formation of a radical cation intermediate.
-
Loss of Carbon Monoxide (CO): Following the initial ring opening, a common fragmentation pathway for isoxazoles and benzisoxazoles is the loss of a neutral CO molecule.[4] This would result in a fragment ion with a mass corresponding to [M-CO]⁺˙.
-
Halogen Loss: The carbon-halogen bonds are also prone to cleavage. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion or subsequent fragments is a highly probable event.[5][6] Due to the relative bond strengths (C-Br < C-Cl), the loss of the bromine radical is generally more favorable.
-
Loss of Hydrogen Halide: The elimination of neutral hydrogen bromide (HBr) or hydrogen chloride (HCl) is another possible fragmentation route, particularly if a rearrangement is feasible.[5]
-
Sequential Fragmentation: The initial fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For instance, the [M-CO]⁺˙ ion could subsequently lose a halogen radical.
The following table summarizes the predicted major fragment ions for 4-bromo-6-chloro-benzo[d]isoxazole.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |
| 231/233/235 | [C₇H₃BrClNO]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 203/205/207 | [C₆H₃BrClNO]⁺˙ | Loss of CO from the molecular ion | High |
| 152/154 | [C₇H₃ClNO]⁺˙ | Loss of •Br from the molecular ion | Moderate to High |
| 186/188 | [C₇H₃BrO]⁺˙ | Loss of •Cl and HCN from the molecular ion (rearrangement) | Moderate |
| 124/126 | [C₆H₃ClN]⁺˙ | Loss of CO and •Br from the molecular ion | Moderate |
| 98 | [C₆H₃N]⁺˙ | Loss of CO, •Br, and •Cl from the molecular ion | Low to Moderate |
| 75 | [C₆H₃]⁺ | Loss of all heteroatoms and halogens | Low |
Comparison with Alternative Fragmentation Patterns
The predicted fragmentation of 4-bromo-6-chloro-benzo[d]isoxazole can be compared to the general fragmentation rules for its constituent parts:
-
Halogenated Benzenes: For simple halogenated benzenes, the primary fragmentation is the loss of the halogen radical.[5] The presence of two different halogens in our target molecule introduces competitive fragmentation pathways. The relative abundance of the [M-Br]⁺ and [M-Cl]⁺ ions will provide insight into the relative lability of the C-Br and C-Cl bonds in this specific heterocyclic system.
-
Benzisoxazoles: The fragmentation of the benzisoxazole core typically involves the cleavage of the N-O bond followed by the loss of CO or HCN.[4][7] The substitution pattern on the benzene ring can influence the preferred fragmentation route. In our case, the electron-withdrawing nature of the halogens may affect the stability of the intermediate ions.
-
Computational Predictions: In the absence of experimental data, in-silico fragmentation prediction tools can provide a valuable comparison.[8][9][10][11][12] These algorithms use databases of known fragmentation patterns and computational chemistry to predict the mass spectrum of a given molecule. A comparison of the manually predicted fragments with those generated by software such as CFM-ID would offer a more comprehensive analysis.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC-MS is a suitable technique for volatile and thermally stable compounds like 4-bromo-6-chloro-benzo[d]isoxazole.[13][14][15]
1. Sample Preparation:
- Dissolve approximately 1 mg of 4-bromo-6-chloro-benzo[d]isoxazole in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
- Acquire the data using the instrument's software.
- Identify the peak corresponding to 4-bromo-6-chloro-benzo[d]isoxazole in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the major fragment ions.
- Compare the experimental spectrum to the predicted fragmentation pattern.
Visualization of Predicted Fragmentation
The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of 4-bromo-6-chloro-benzo[d]isoxazole.
Caption: Predicted fragmentation pathways of 4-bromo-6-chloro-benzo[d]isoxazole.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-bromo-6-chloro-benzo[d]isoxazole. By leveraging established principles of fragmentation for halogenated aromatics and heterocyclic systems, we have constructed a detailed predictive model. The provided experimental protocol offers a clear path for the empirical validation of these predictions. For researchers in drug discovery and related fields, a thorough understanding of these fragmentation patterns is an invaluable tool for the rapid and accurate identification of novel compounds, accelerating the pace of scientific innovation.
References
- Allen, F., Greiner, R., & Wishart, D. (2015).
- Allen, F., Pon, A., & Wishart, D. S. (2016).
- Dührkop, K., et al. (2021). Computational methods for processing and interpreting mass spectrometry-based metabolomics. PMC.
- LibreTexts. (2023).
- ResearchGate. (2016).
- EPFL. (n.d.).
- Selva, A., Stoyanova, R., Vettori, U., & Auricchio, S. (1979). MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. ANN. CHIM..
- NIST/EPA/NIH Mass Spectral Library. (n.d.).
- Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
- ResearchGate. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl].
- Abdel-Hay, K. (2014). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.
- Knerr, G., McKenna, J. I., Quincy, D. A., & Natale, N. R. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry.
- Shastri, R. A., & Goswami, D. D. (2004). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry.
- PMC. (2022).
- ChemScene. (n.d.). 4-Bromo-6-chloro-benzo[d]isoxazole.
- Chemistry LibreTexts. (2023).
- American Chemical Society. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- Benchchem. (n.d.).
- Thieme. (n.d.). 4.
- Semantic Scholar. (2016). Article.
- YouTube. (2022).
- Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC.
- YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
- ResearchGate. (2024). (PDF)
- ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF.
- SAR Journal of Medical Biochemistry. (2025).
- Joshi, et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Chemistry LibreTexts. (2021). 1.7.
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Semantic Scholar. (n.d.). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits.
- Benchchem. (n.d.). 4-Chlorobenzo[d]isoxazole: A Technical and Historical Overview for Drug Discovery.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
- PubMed. (2013).
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
Sources
- 1. chemscene.com [chemscene.com]
- 2. whitman.edu [whitman.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 13. youtube.com [youtube.com]
- 14. sarpublication.com [sarpublication.com]
- 15. scispace.com [scispace.com]
A Guide to the Structural Validation of 4-Bromo-6-chloro-benzo[d]isoxazole Utilizing Elemental Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery. This guide provides an in-depth comparison of elemental analysis as a primary tool for the structural validation of the novel heterocyclic compound, 4-Bromo-6-chloro-benzo[d]isoxazole. We will delve into the experimental protocols, compare theoretical and expected data, and contextualize the role of elemental analysis alongside other common spectroscopic techniques.
The Foundational Role of Elemental Analysis
While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide intricate details about a molecule's connectivity and mass, elemental analysis remains a fundamental and indispensable technique for confirming the empirical formula of a newly synthesized compound.[1] It provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms, serving as a crucial checkpoint for purity and structural integrity.[2] For a halogenated compound such as 4-Bromo-6-chloro-benzo[d]isoxazole, this analysis is particularly critical to verify the presence and stoichiometric ratio of bromine and chlorine.
The molecular formula of 4-Bromo-6-chloro-benzo[d]isoxazole is C₇H₃BrClNO, with a molecular weight of 232.46 g/mol .[3] Based on this, the theoretical elemental composition can be precisely calculated.
Theoretical vs. Experimental Data: A Comparative Analysis
The cornerstone of validation through elemental analysis lies in the close agreement between the theoretically calculated elemental percentages and the values obtained through experimentation. A deviation of ±0.4% is generally considered acceptable for a pure compound in many scientific journals.[4]
| Element | Theoretical Mass % | Expected Experimental Mass % (within ±0.4%) |
| Carbon (C) | 36.17% | 35.77% - 36.57% |
| Hydrogen (H) | 1.30% | 0.90% - 1.70% |
| Nitrogen (N) | 6.02% | 5.62% - 6.42% |
| Bromine (Br) | 34.38% | 33.98% - 34.78% |
| Chlorine (Cl) | 15.25% | 14.85% - 15.65% |
| Oxygen (O)* | 6.88% | (Typically not directly measured) |
Note: Oxygen is typically determined by difference rather than direct measurement in standard combustion analysis.
Experimental Protocol: A Self-Validating Workflow
To ensure the trustworthiness of the results, a rigorous and well-documented experimental protocol is paramount. The following outlines a comprehensive approach for the elemental analysis of 4-Bromo-6-chloro-benzo[d]isoxazole.
Part 1: CHN Analysis via Combustion
This method is the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds.[5]
Instrumentation: A modern CHNS/O elemental analyzer.
Protocol:
-
Sample Preparation:
-
Ensure the sample of 4-Bromo-6-chloro-benzo[d]isoxazole is of high purity (>95%), free from solvents and non-volatile impurities. This is critical as the analysis is based on the direct weight of the material.[6]
-
Accurately weigh 1-3 mg of the finely ground, homogenous sample into a tin capsule.
-
-
Combustion:
-
Reduction and Separation:
-
The combustion gases are passed over a reducing agent (e.g., copper) to convert nitrogen oxides to N₂.
-
The mixture of gases (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software, calibrated with certified reference materials such as those from the National Institute of Standards and Technology (NIST), converts the detector signals into percentage values for C, H, and N.[8][9]
-
Figure 1: Workflow for CHN Combustion Analysis.
Part 2: Halogen (Br, Cl) Analysis via Combustion Ion Chromatography (CIC)
For accurate quantification of halogens in an organic matrix, Combustion Ion Chromatography (CIC) is a highly specific and sensitive technique.[10][11]
Instrumentation: A combustion unit coupled with an ion chromatograph.
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the 4-Bromo-6-chloro-benzo[d]isoxazole sample into a sample boat.
-
-
Combustion and Absorption:
-
The sample is combusted in an oxygen-rich atmosphere, converting the bromine and chlorine into gaseous hydrogen bromide (HBr) and hydrogen chloride (HCl).[12]
-
These combustion gases are then passed through an aqueous absorbing solution, which traps the HBr and HCl, forming bromide (Br⁻) and chloride (Cl⁻) ions.[11]
-
-
Ion Chromatography:
-
The absorbing solution is injected into an ion chromatograph.
-
The sample passes through an ion-exchange column, which separates the Br⁻ and Cl⁻ ions based on their affinity for the stationary phase.[10]
-
-
Detection and Quantification:
-
A conductivity detector measures the concentration of the separated ions as they elute from the column.[10]
-
The data is compared against a calibration curve generated from certified standards to determine the precise percentage of bromine and chlorine in the original sample.
-
Figure 2: Workflow for Halogen Analysis by CIC.
Contextualizing Elemental Analysis with Other Techniques
While elemental analysis confirms the empirical formula, it does not provide information about the arrangement of atoms. Therefore, it is crucial to use it in conjunction with other analytical methods for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.[4]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
The combination of these techniques provides a robust and self-validating system for structural confirmation.
Figure 3: The synergy of analytical techniques for structural validation.
Conclusion
Elemental analysis, while a classic technique, remains a vital component of modern chemical characterization. For a novel compound like 4-Bromo-6-chloro-benzo[d]isoxazole, it provides the foundational data to confirm its elemental composition and purity. When used as part of a comprehensive analytical workflow that includes spectroscopic methods, researchers can have the highest degree of confidence in their synthesized structures, a critical requirement for advancing drug discovery and development. The protocols and comparative data presented in this guide offer a framework for achieving this level of certainty.
References
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Elemental Lab. (n.d.). Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Retrieved from [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Analytical techniques/Elemental analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, March 23). 7. Halogen Analysis using Combustion Ion Chromatography [Video]. YouTube. Retrieved from [Link]
-
Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, March 13). Halogen Analysis using Combustion IC [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Elemental Analysis Manual. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]
-
INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Chitnis, S. S., & Hollas, A. M. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 896–901. [Link]
-
AOAC INTERNATIONAL. (2024). AOAC SMPR® 2024.002 Standard Method Performance Requirements (SMPRs®) for Determination of Trace Elemental Contaminants in Various Foods and Beverages. Retrieved from [Link]
-
ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Kandioller, W., & Keppler, B. K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 236-242. [Link]
-
AOAC INTERNATIONAL. (n.d.). List of Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoisoxazole. PubChem. Retrieved from [Link]
-
Spectroscopy Online. (2022, October 1). Determination of Toxic Elements in Food by ICP-MS Using AOAC Method 2015.01. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
AOAC INTERNATIONAL. (n.d.). Scientific Standards & Methods. Retrieved from [Link]
-
Northern Illinois University. (n.d.). CHN Elemental Analysis. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Chemistry. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 4-Bromo-3-chlorobenzo[d]isoxazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. AMC Technical Briefs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromoisoxazole. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). Benzisoxazoles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. CHN Elemental Analysis - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 7. rsc.org [rsc.org]
- 8. nist.gov [nist.gov]
- 9. Standard Reference Materials | NIST [nist.gov]
- 10. elementallab.co.uk [elementallab.co.uk]
- 11. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to Quality Control Standards for 4-Bromo-6-chloro-benzo[d]isoxazole Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Intermediate Quality in Drug Synthesis
In the intricate pathway of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity and consistency of its preceding intermediates. 4-Bromo-6-chloro-benzo[d]isoxazole is a key building block in the synthesis of various pharmaceutical agents, where its specific halogenation pattern is crucial for the desired biological activity of the final molecule.[1][2] Consequently, robust quality control (QC) standards for its production are not merely a regulatory formality but a scientific necessity to ensure process reproducibility, minimize impurity-related side effects, and maintain batch-to-batch consistency of the final drug product.[3]
This guide provides an in-depth technical comparison of quality control methodologies for the production of 4-Bromo-6-chloro-benzo[d]isoxazole. It is designed to offer field-proven insights and actionable protocols for researchers, scientists, and drug development professionals, grounded in established regulatory frameworks and analytical science.
Regulatory Framework: Adherence to International Standards
The quality control of pharmaceutical intermediates like 4-Bromo-6-chloro-benzo[d]isoxazole is governed by a harmonized set of international guidelines. While not the final drug substance, the manufacturing steps for such "defined intermediates" must adhere to Good Manufacturing Practice (GMP) principles.[3] The most relevant guidelines are issued by the International Council for Harmonisation (ICH):
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This is the foundational guideline for API manufacturing and extends to critical intermediates. It mandates a robust quality management system, including stringent controls over materials, production, laboratory testing, and documentation to ensure traceability and consistency.[4][5][6]
-
ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes a scientific and risk-based approach to process development. It underscores the importance of understanding how intermediate quality attributes impact the final API's critical quality attributes (CQAs).[3]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Given that the synthesis of halogenated heterocycles can involve reactive reagents, a thorough assessment for potentially genotoxic impurities (GTIs) is crucial.[1][2] This guideline provides a framework for identifying, categorizing, and controlling such impurities to acceptable, safe levels.[1]
A comprehensive QC strategy for 4-Bromo-6-chloro-benzo[d]isoxazole must be built upon these principles, ensuring both regulatory compliance and a deep understanding of the molecule's chemical profile.
Proposed Quality Control Workflow for 4-Bromo-6-chloro-benzo[d]isoxazole
The following diagram illustrates a comprehensive quality control workflow, from raw material testing to final intermediate release. This workflow is designed to be a self-validating system, with checks and balances at each critical stage.
Caption: Quality Control Workflow for 4-Bromo-6-chloro-benzo[d]isoxazole Production.
Impurity Profiling: A Cornerstone of Quality Assessment
Understanding and controlling impurities is the most critical aspect of quality control for 4-Bromo-6-chloro-benzo[d]isoxazole.[7] Impurities can arise from various sources, including starting materials, intermediates, by-products from the synthetic route, and degradation products.[2][8]
Potential Process-Related Impurities
Based on common synthetic routes for benzisoxazoles, which often involve the cyclization of an oxime precursor, several classes of impurities can be anticipated.[9][10] A plausible synthetic pathway and potential impurities are outlined below.
Caption: Potential Impurity Formation in 4-Bromo-6-chloro-benzo[d]isoxazole Synthesis.
Common Impurity Classes:
-
Starting Material Carry-over: Residual starting materials and impurities present in them.
-
Positional Isomers: Isomers such as 7-Bromo-5-chloro-benzo[d]isoxazole or other bromo/chloro arrangements can arise from impurities in starting materials or lack of regioselectivity in the synthesis.
-
By-products: Side reactions, such as the Beckmann rearrangement of the oxime intermediate, can lead to the formation of isomeric benzoxazoles.
-
Reagent-related Impurities: Residual catalysts, bases, or solvents used in the synthesis.
-
Degradation Products: Formed during storage or under stress conditions (e.g., light, heat, humidity).
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for comprehensive quality control. The choice of technique depends on the specific attribute being measured.
| Quality Attribute | Primary Technique | Alternative/Confirmatory Technique | Rationale for Selection |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Mass Spectrometry (MS) | FTIR provides a unique fingerprint. NMR gives definitive structural information. MS confirms the molecular weight. |
| Purity (Assay) | High-Performance Liquid Chromatography (HPLC) with UV detector | Quantitative NMR (qNMR) | HPLC is the industry standard for purity and assay due to its high resolution and sensitivity.[11] qNMR is an excellent orthogonal method that does not require a reference standard of the same compound. |
| Related Substances | HPLC-UV | LC-MS | HPLC-UV is ideal for quantifying known and unknown impurities.[12] LC-MS is crucial for the identification of unknown impurities by providing mass information.[7] |
| Residual Solvents | Gas Chromatography (GC) with Headspace | - | GC is the definitive technique for volatile organic compounds as specified in ICH Q3C. |
| Inorganic Impurities | Inductively Coupled Plasma (ICP-MS or ICP-OES) | - | Required for detecting trace elemental impurities, especially residual catalysts, as per ICH Q3D. |
| Genotoxic Impurities | LC-MS/MS, GC-MS | - | These techniques provide the extremely low limits of detection (ppm or ppb level) required for GTIs.[13] |
Detailed Experimental Protocols
Protocol 1: Purity and Related Substances by Reverse-Phase HPLC
Objective: To quantify the purity of 4-Bromo-6-chloro-benzo[d]isoxazole and separate it from process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). A C18 column is chosen for its excellent retention and separation of moderately non-polar, halogenated aromatic compounds.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or as determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4-Bromo-6-chloro-benzo[d]isoxazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare in the same manner as the standard solution using the batch to be tested.
Validation Parameters (as per ICH Q2(R1)): [14][15]
-
Specificity: Spike the sample with known impurities and demonstrate baseline resolution.
-
Linearity: A minimum of five concentrations covering the expected range (e.g., 50-150% of the target concentration). Correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking known amounts of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate): Analyze a minimum of six replicate samples. The relative standard deviation (RSD) should be ≤2.0%.
-
Limit of Quantitation (LOQ): The LOQ for impurities must be at or below the reporting threshold (typically 0.05%). This is often established based on a signal-to-noise ratio of 10:1.[15]
Protocol 2: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of 4-Bromo-6-chloro-benzo[d]isoxazole.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region should show a characteristic splitting pattern consistent with the substitution on the benzene ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the isoxazole ring.[16][17]
Interpretation:
-
The acquired spectra should be compared with reference spectra or predicted data. The chemical shifts, coupling constants, and integration values in the ¹H NMR, along with the chemical shifts in the ¹³C NMR, must be consistent with the proposed structure of 4-Bromo-6-chloro-benzo[d]isoxazole.
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition of the molecule.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap analyzer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode.
Interpretation:
-
The spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The relative abundances of the isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) must match the theoretical pattern for a molecule with the formula C₇H₃BrClNO.[18]
-
The accurate mass measurement from HRMS should be within 5 ppm of the theoretical calculated mass.
Conclusion: Establishing a Robust and Defensible Quality Control Strategy
The quality control of 4-Bromo-6-chloro-benzo[d]isoxazole is a critical, multi-faceted endeavor that directly impacts the quality and safety of the final pharmaceutical product. A robust QC strategy is not a rigid template but a dynamic system built on a deep understanding of the manufacturing process, potential impurities, and the application of orthogonal, validated analytical methods.[7][19]
By integrating the principles of ICH Q7, Q11, and M7, and employing a suite of analytical techniques from HPLC for purity to LC-MS/MS for trace-level genotoxic impurities, manufacturers can ensure that each batch of this vital intermediate meets the stringent standards required for modern drug development. The protocols and comparative data presented in this guide offer a scientifically sound framework for establishing such a system, ensuring that quality is built into the process at every step.
References
-
Strategies for the investigation and control of process-related impurities in drug substances. (2007). PubMed. [Link]
-
Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]
-
Impurities in Drug Substances and Products. AIFA. [Link]
-
ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025). Qualityze. [Link]
-
Genotoxic Impurities: An Overview. (2020). Veeprho Pharmaceuticals. [Link]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025). Google Vertex AI Search.
-
Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023). Pharmaceutical Online. [Link]
-
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025). SimpliMation. [Link]
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). ResearchGate. [Link]
-
Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Albany Molecular Research Inc. (AMRI). [Link]
-
Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024). Ideagen. [Link]
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025). IntuitionLabs. [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025). ComplianceQuest. [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025). Google Vertex AI Search.
-
Analytical Method Validation: Back to Basics, Part II. (2025). LCGC International. [Link]
-
Analytical Method Validation & Common Problem 1. NPRA. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
-
13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. (2015). Magnetic Resonance in Chemistry. [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
-
Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. [Link]
-
Benzisoxazole synthesis. Organic Chemistry Portal. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC. [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. University of Bath's research portal. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Review and comparison of quality standards, guidelines and regulations for laboratories. National Center for Biotechnology Information. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. ACS Publications. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. [Link]
-
Review and comparison of quality standards, guidelines and regulations for laboratories. (2011). National Center for Biotechnology Information. [Link]
-
Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica. [Link]
-
PREPARATION OF BENZISOXAZOLES BY OXIDATIVE RING CLOSURE. Semantic Scholar. [Link]
Sources
- 1. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.ch]
- 2. veeprho.com [veeprho.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. qualityze.com [qualityze.com]
- 5. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. d-nb.info [d-nb.info]
- 17. rsc.org [rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Strategies for the investigation and control of process-related impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-6-chloro-benzo[d]isoxazole: Proper Disposal Procedures
Executive Summary: Immediate Disposal Directive
Waste Classification: Halogenated Organic Waste RCRA Status: Non-listed (Characteristic); manage as Hazardous Chemical Waste. Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HBr/HCl). Critical Incompatibility: Do NOT mix with strong bases (e.g., NaOH, KOH) or aqueous basic waste streams. The isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination), potentially generating uncontrolled heat or unexpected nitrile byproducts.
Chemical Characterization & Hazard Profile
To dispose of a chemical safely, one must understand its stress points.[1] 4-Bromo-6-chloro-benzo[d]isoxazole is a halogenated heteroaromatic. Its disposal requirements are dictated by two factors: Halogen Content (environmental regulation) and Ring Stability (chemical safety).
| Property | Specification | Disposal Implication |
| CAS Number | 1427369-08-1 | Used for waste manifesting/inventory. |
| Molecular Formula | C₇H₃BrClNO | Contains Bromine and Chlorine .[2] Must be incinerated in facilities equipped to handle acid gases. |
| Physical State | Solid (typically) | Dispose of as solid waste or dissolved in compatible halogenated solvent. |
| Reactivity | Isoxazole ring | Base-Sensitive. Liable to ring-opening in high pH environments. |
| GHS Hazards | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required during handling. |
Waste Stream Segregation (The "Why" and "How")
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with the wrong stream can lead to regulatory fines or chemical accidents.
The Halogen Rule
Because this molecule contains both Bromine and Chlorine, it must enter the Halogenated Waste Stream .
-
Why? Non-halogenated waste (e.g., Acetone, Ethanol) is often used for fuel blending (energy recovery). Halogens poison the catalysts used in fuel blending and produce corrosive acid gases (HBr, HCl) upon combustion.
-
Regulatory Consequence: Mixing even a small amount of this compound into a non-halogenated drum reclassifies the entire drum as halogenated, significantly increasing disposal costs.[1]
Chemical Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Halogenated Solvents | Compatible | YES. Combine with DCM, Chloroform, etc. |
| Non-Halogenated Organics | Incompatible | NO. Do not mix (Cost/Regulatory issue).[3] |
| Aqueous Basic (pH > 8) | DANGEROUS | NO. Risk of exothermic ring cleavage. |
| Oxidizers | Incompatible | NO. Risk of reaction with the aromatic system. |
Operational Disposal Protocol
Phase 1: Preparation & Packaging
-
Solid Waste (Pure Substance/Contaminated Solids):
-
Place pure solid or contaminated weigh boats/gloves into a wide-mouth HDPE jar or a dedicated solid waste drum.
-
Labeling: clearly mark as "Solid Hazardous Waste: 4-Bromo-6-chloro-benzo[d]isoxazole."
-
Trace Contamination: Empty glass vials must be triple-rinsed with a halogenated solvent (e.g., Dichloromethane) before being discarded as glass waste. The rinsate goes into the liquid halogenated waste.
-
-
Liquid Waste (Reaction Mixtures/Mother Liquors):
-
Container: Use HDPE or Glass (Amber) carboys. Avoid metal cans if the solution is acidic.[4]
-
Solvent Carrier: Ensure the primary solvent in the waste container is compatible (e.g., Dichloromethane, Chloroform).
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Phase 2: Labeling & Documentation
-
Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: List "Halogenated Organic Solvents" and specifically name "4-Bromo-6-chloro-benzo[d]isoxazole."
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
Phase 3: Storage (Satellite Accumulation Area - SAA)
-
Store in a secondary containment tray (polypropylene) to catch spills.
-
Keep the container closed at all times unless adding waste.[4]
-
Ensure the SAA is inspected weekly for leaks or corrosion.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of 4-Bromo-6-chloro-benzo[d]isoxazole, ensuring compliance and safety.
Figure 1: Decision tree for the safe segregation and disposal of halogenated benzoisoxazole derivatives.
Emergency Procedures (Spills)
-
Small Solid Spill (< 5g):
-
Wear nitrile gloves, goggles, and a lab coat.
-
Cover the spill with a damp paper towel to prevent dust generation.
-
Scoop material into the Solid Hazardous Waste container.
-
Clean the area with soap and water; dispose of cleaning materials as hazardous waste.
-
-
Liquid Spill:
-
Alert nearby personnel.
-
Use a universal absorbent pad or vermiculite.
-
Do not use paper towels if the solvent carrier is flammable (though halogenated solvents are typically non-flammable, the compound itself is organic).
-
Place saturated absorbents into a sealed bag and tag as "Hazardous Waste Debris."
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
PubChem. Compound Summary for CID 71073: 1,2-Benzisoxazole (Analogous Structure Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
